molecular formula C15H15FN2O3 B6331531 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline CAS No. 1458569-16-8

3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline

Cat. No.: B6331531
CAS No.: 1458569-16-8
M. Wt: 290.29 g/mol
InChI Key: IHDOWIGMOFYBCI-UHFFFAOYSA-N
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Description

3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom, a methoxybenzyl group, a methyl group, and a nitro group attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline typically involves multiple steps:

    Alkylation: The nitroaniline derivative can then be alkylated with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the methoxybenzyl group.

    Methylation: Finally, the compound can be methylated using methyl iodide in the presence of a base like sodium hydride to obtain the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide or other nucleophiles.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Reduction: 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-Fluoro-N-(4-hydroxybenzyl)-N-methyl-2-nitroaniline.

Scientific Research Applications

3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the nitro group may participate in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-aminoaniline: Similar structure but with an amino group instead of a nitro group.

    3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-hydroxyaniline: Similar structure but with a hydroxyl group instead of a nitro group.

    3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-chloroaniline: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluorine atom can influence the compound’s electronic properties, while the nitro group can participate in redox reactions, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

3-fluoro-N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c1-17(10-11-6-8-12(21-2)9-7-11)14-5-3-4-13(16)15(14)18(19)20/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDOWIGMOFYBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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